Spironolactone and hydrochlorothiazide
Description
Spironolactone is a potassium-sparing diuretic and aldosterone antagonist. It inhibits aldosterone binding to mineralocorticoid receptors in the distal renal tubules, reducing sodium reabsorption and potassium excretion. It is used for hypertension, heart failure, and conditions with secondary hyperaldosteronism (e.g., cirrhosis) .
Hydrochlorothiazide (HCTZ) is a thiazide diuretic that inhibits sodium reabsorption in the distal convoluted tubule, promoting sodium, chloride, and water excretion. It is widely prescribed for hypertension and edema but increases potassium loss .
Combination Therapy: Their fixed-dose combination (e.g., Aldactazide®) balances potassium levels: spironolactone counteracts HCTZ-induced hypokalemia, while HCTZ enhances spironolactone’s diuretic effects. This synergy reduces electrolyte imbalances and improves blood pressure control .
Properties
CAS No. |
65272-36-8 |
|---|---|
Molecular Formula |
C31H40ClN3O8S3 |
Molecular Weight |
714.3 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide;S-[(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-3,5'-dioxospiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-7-yl] ethanethioate |
InChI |
InChI=1S/C24H32O4S.C7H8ClN3O4S2/c1-14(25)29-19-13-15-12-16(26)4-8-22(15,2)17-5-9-23(3)18(21(17)19)6-10-24(23)11-7-20(27)28-24;8-4-1-5-7(2-6(4)16(9,12)13)17(14,15)11-3-10-5/h12,17-19,21H,4-11,13H2,1-3H3;1-2,10-11H,3H2,(H2,9,12,13)/t17-,18-,19+,21+,22-,23-,24+;/m0./s1 |
InChI Key |
RFNRSUBWOXSCLB-FXFKJASFSA-N |
SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Isomeric SMILES |
CC(=O)S[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]5([C@]4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC5(C4(CC3)C)CCC(=O)O5)C.C1NC2=CC(=C(C=C2S(=O)(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
Aldactazide Aldozone buthiazide, spironolactone drug combination hydrochlorothiazide-spironolactone Spiridazide |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Mechanism and Pharmacokinetic Properties
| Property | Spironolactone | Hydrochlorothiazide |
|---|---|---|
| Primary Mechanism | Aldosterone antagonist | Inhibits Na⁺/Cl⁻ cotransporter in DCT |
| Onset of Action | 2–3 days (delayed due to metabolism) | 2 hours |
| Half-life | 1.3–2 hours (parent); metabolites: 18–23 hours | 6–15 hours |
| Metabolism | Hepatic (CYP3A4) to active metabolites | Minimal hepatic metabolism |
| Excretion | Renal (45%) and fecal (55%) | Renal (95%) |
| Potassium Effect | Potassium-sparing | Potassium-wasting |
Spironolactone’s sulfur-containing metabolites (e.g., canrenone) contribute to its therapeutic effects. HCTZ’s solubility in sodium hydroxide facilitates rapid absorption .
Clinical Efficacy Comparison
Table 2: Efficacy in Hypertension and Edema
| Parameter | Spironolactone | Hydrochlorothiazide |
|---|---|---|
| BP Reduction | Superior in resistant hypertension | Moderate efficacy in mild hypertension |
| Arterial Stiffness | Significantly improves arterial compliance | Limited impact on vascular stiffness |
| Low-Renin Hypertension | First-line (reduces aldosterone activity) | Less effective unless combined with potassium-sparing agents |
| Edema Resolution | Effective in cirrhosis and heart failure | Effective in mild edema |
- Spironolactone outperforms HCTZ in reducing systolic/diastolic blood pressure (mean difference: 6–10 mmHg) and improving arterial stiffness in hypertensive patients .
- In low-renin hypertension, spironolactone reduced BP more effectively than HCTZ-triamterene combinations .
Comparison with Similar Diuretics
A. Chlorthalidone
- A thiazide-like diuretic with longer half-life (45–60 hours) than HCTZ.
- No conclusive superiority over HCTZ in BP control, but higher risk of hypokalemia .
B. Furosemide
C. Triamterene and Amiloride
- Potassium-sparing diuretics often combined with thiazides.
- Less effective than spironolactone in aldosterone-driven conditions. Triamterene lacks anti-androgenic effects .
Table 3: Key Differences Among Diuretics
| Diuretic | Potassium Effect | Preferred Use | Key Limitation |
|---|---|---|---|
| Spironolactone | Sparing | Resistant hypertension, heart failure | Hyperkalemia, hormonal side effects |
| HCTZ | Wasting | Mild hypertension | Hypokalemia, glucose intolerance |
| Chlorthalidone | Wasting | Long-term hypertension | Severe hypokalemia |
| Furosemide | Wasting | Acute edema, renal impairment | Electrolyte disturbances |
Analytical Methods and Pharmacokinetic Studies
Modern chromatographic techniques (e.g., HPLC, HPTLC) enable simultaneous quantification of spironolactone and HCTZ in formulations, even in the presence of degradants . Spectrophotometric methods (e.g., simultaneous equation technique) are cost-effective for routine analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
